methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a fluorosulfonyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reactions are usually carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group.
Industrial Production Methods
Industrial production of methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The pyrazole ring can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chemical Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Drug Discovery: Its unique structural features make it a potential candidate for drug discovery and development.
Materials Science:
Mechanism of Action
The mechanism of action of methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate include other fluorosulfonyl-substituted pyrazoles and related heterocycles . Examples include:
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(bromosulfonyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(methanesulfonyl)-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl-substituted pyrazoles. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C5H5FN2O4S |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl 5-fluorosulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5FN2O4S/c1-12-5(9)3-2-4(8-7-3)13(6,10)11/h2H,1H3,(H,7,8) |
InChI Key |
QFNWBQJVERBXRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1)S(=O)(=O)F |
Origin of Product |
United States |
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